molecular formula C14H21NO3S B3845360 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine

1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine

Cat. No.: B3845360
M. Wt: 283.39 g/mol
InChI Key: ORKAXVXICUYFGV-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine (CAS: 326899-30-3) is a sulfonamide-functionalized piperidine derivative with a molecular formula of C₁₄H₂₁NO₃S and a molecular mass of 283.386 g/mol . The compound features two stereocenters at the 3R and 5R positions on the piperidine ring, conferring specific spatial arrangements critical for biological interactions . The 4-methoxyphenyl sulfonyl group enhances electronic properties, influencing solubility and receptor binding.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-3,5-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-11-8-12(2)10-15(9-11)19(16,17)14-6-4-13(18-3)5-7-14/h4-7,11-12H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKAXVXICUYFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 3,5-dimethylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(4-Methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

The position and number of methyl groups on the piperidine ring significantly alter physicochemical and biological properties:

Compound Name Piperidine Substituents Molecular Formula Molecular Mass (g/mol) CAS Number Key Features
1-[(4-Methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine 3,5-dimethyl C₁₄H₂₁NO₃S 283.386 326899-30-3 Stereospecific (3R,5R); high lipophilicity
1-[(4-Methoxyphenyl)sulfonyl]-3-methylpiperidine 3-methyl C₁₃H₁₉NO₃S 269.359 326899-29-0 Reduced steric hindrance; lower mass
1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine 4-methyl C₁₃H₁₉NO₃S 269.359 332410-13-6 Altered ring conformation; potential for varied receptor binding

Key Findings :

  • The 3,5-dimethyl analog exhibits higher lipophilicity (PSA: ~46.61) compared to mono-methyl derivatives, enhancing membrane permeability .
  • Stereochemistry in the 3R,5R configuration improves binding specificity in enzyme docking studies, as seen in analogs like 9c (), which incorporates this scaffold into a triazole-based inhibitor .

Substituent Variations on the Aromatic Ring

Modifications to the sulfonyl-attached phenyl ring influence electronic and steric profiles:

Compound Name Aromatic Substituent Molecular Formula Key Properties Biological Relevance
This compound 4-methoxy C₁₄H₂₁NO₃S Electron-donating group; moderate polarity Enhanced BSA binding in pharmacokinetic studies
1-[(4-Ethoxyphenyl)sulfonyl]-piperidine 4-ethoxy C₁₃H₁₉NO₃S Increased hydrophobicity Prolonged metabolic half-life
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-3,5-dimethylpiperidine 4-chloro-3-nitro C₁₃H₁₆ClN₂O₅S Strong electron-withdrawing effects Potential for nitro-reductase targeting

Key Findings :

  • The 4-methoxy group in the target compound balances solubility and receptor affinity, whereas 4-ethoxy analogs show increased hydrophobicity, affecting bioavailability .
  • Nitro and chloro substituents (e.g., in ) introduce electron-withdrawing effects, altering reactivity in redox environments .

Functional Group Replacements

Replacing the sulfonyl group with isothiocyanato or other moieties diversifies applications:

Compound Name (Combi-Blocks Catalog) Functional Group Purity Application
QZ-2353: 1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine Isothiocyanato 95% Protein conjugation; bioconjugation studies
QY-7168: 1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine Isothiocyanato 95% Fluorescent labeling probes

Key Findings :

  • Isothiocyanato derivatives enable covalent bonding to biomolecules, expanding utility in diagnostics .

Biological Activity

Overview

1-[(4-Methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine is an organic compound with the molecular formula C14H21NO3S. It is characterized by a piperidine ring substituted with a methoxyphenylsulfonyl group and two methyl groups. This compound is part of a broader class of sulfonamide compounds known for their diverse biological activities, including antibacterial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The structural features of this compound enhance its pharmacological potential. The sulfonamide group is recognized for its ability to inhibit bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria, while the methoxyphenyl group contributes to its lipophilicity, facilitating membrane permeability and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antibacterial Activity : Similar sulfonamide derivatives have shown effective inhibition against various bacterial strains by disrupting folate biosynthesis.
  • Enzyme Inhibition : The compound has been explored for its potential as an acetylcholinesterase inhibitor, which is relevant in treating conditions like Alzheimer's disease.
  • Anticancer Properties : Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines.

Antibacterial Activity

Research indicates that this compound exhibits moderate to strong antibacterial activity. In studies comparing various derivatives, this compound showed significant effectiveness against strains such as Salmonella typhi and Bacillus subtilis.

CompoundTarget BacteriaActivity Level
This compoundSalmonella typhiStrong
This compoundBacillus subtilisModerate

Enzyme Inhibition

In vitro studies have demonstrated that this compound can inhibit acetylcholinesterase (AChE) and urease enzymes. The IC50 values indicate a promising potential for therapeutic applications in neurodegenerative diseases and conditions requiring urease inhibition.

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase2.14 ± 0.003
Urease0.63 ± 0.001

Case Studies

A notable study focused on the synthesis of various piperidine derivatives, including this compound. The results indicated that modifications to the piperidine structure could enhance its biological activity. The docking studies revealed strong binding interactions with target proteins, suggesting a multi-target mechanism of action.

Q & A

Q. What are the optimal synthetic routes for 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves sulfonylation of 3,5-dimethylpiperidine with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Key steps include:

  • Precursor purification : Ensure anhydrous conditions to avoid hydrolysis of sulfonyl chloride.
  • Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions.
  • Workup optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) for isolation .
    Yield improvement strategies:
  • Catalytic additives : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
  • Spectroscopic monitoring : Track reaction progress via TLC or in-situ NMR to identify incomplete conversions .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of sulfonyl attachment and methyl group positions. For example, the 4-methoxyphenyl group shows distinct aromatic protons at δ 7.2–7.4 ppm, while piperidine methyl groups appear as singlets near δ 1.2–1.5 ppm .
  • IR spectroscopy : Validate sulfonyl group presence via S=O asymmetric stretching (~1350 cm⁻¹) and symmetric stretching (~1150 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., unreacted precursors) using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for functionalization (e.g., sulfonyl group as an electron-withdrawing moiety) .
  • Molecular docking : Screen derivatives against target proteins (e.g., enzymes) to prioritize candidates with favorable binding affinities. Software like AutoDock Vina can simulate interactions .
  • Reaction path analysis : Apply ab initio methods (e.g., Gaussian) to map energy barriers for proposed synthetic steps, reducing trial-and-error experimentation .

Q. How should researchers resolve contradictions in spectroscopic data for structurally similar analogs?

Methodological Answer:

  • Cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded spectra. For example, distinguish between regioisomers via long-range coupling in HMBC .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, particularly for stereochemical ambiguities (e.g., axial vs. equatorial sulfonyl groups) .
  • Dynamic NMR : Probe conformational flexibility (e.g., piperidine ring puckering) by varying temperature or solvent polarity .

Q. What experimental strategies elucidate the compound’s reaction mechanism in catalytic systems?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., proton transfer in acid-catalyzed processes) .
  • Trapping intermediates : Use low-temperature NMR or ESI-MS to detect transient species (e.g., sulfonate esters) .
  • Isotopic labeling : Track sulfonyl group transfer using 34S-labeled reagents in mass spectrometry studies .

Q. How can researchers address discrepancies in biological assay results across studies?

Methodological Answer:

  • Standardized protocols : Adopt pharmacopeial guidelines (e.g., USP <85> for cytotoxicity assays) to ensure reproducibility. For example, buffer pH (4.6–7.4) significantly impacts sulfonamide solubility .
  • Positive/Negative controls : Include reference compounds (e.g., known enzyme inhibitors) to validate assay conditions .
  • Meta-analysis : Statistically aggregate data from multiple studies to identify outliers or confounding variables (e.g., solvent effects in cell-based assays) .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to stressors (heat, light, pH extremes) and monitor degradation via HPLC. Sulfonamides are prone to hydrolysis at high pH (>9) .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify intact compound using LC-MS/MS .
  • Computational predictions : Apply QSPR models to estimate shelf-life based on molecular descriptors (e.g., logP, polar surface area) .

Data Contradiction and Validation

Q. How to validate conflicting reports on the compound’s solubility profile?

Methodological Answer:

  • Standardized solubility testing : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF) at 37°C. Note that sulfonamides often exhibit pH-dependent solubility (e.g., poor solubility in acidic gastric fluid) .
  • Co-solvent screening : Evaluate solubility enhancers (e.g., cyclodextrins, PEGs) via phase diagrams .
  • Molecular dynamics simulations : Predict solvation free energy to guide solvent selection .

Q. What approaches mitigate batch-to-batch variability in synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of critical parameters (e.g., reaction completion) .
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, stoichiometry) and identify robust operating ranges .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., sulfonyl chloride purity >98%) .

Safety and Regulatory Considerations

Q. How to assess the compound’s toxicological profile for preclinical studies?

Methodological Answer:

  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains (OECD 471 compliant) .
  • In vitro micronucleus assay : Evaluate genotoxicity in mammalian cell lines (e.g., CHO-K1) .
  • Structure-activity relationships (SAR) : Compare with structurally similar compounds (e.g., piperidine derivatives) to predict toxicity hotspots (e.g., sulfonyl group interactions with hepatic enzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine
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1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine

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